

"Methyl 2,5-dimethylnicotinate" potential biological activities

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 2,5-dimethylnicotinate

CAS No.: 63820-72-4

Cat. No.: B3148179

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Technical Guide: **Methyl 2,5-Dimethylnicotinate** Role: Bioactive Scaffold & Synthetic Intermediate CAS: 63820-72-4[1][2][3]

Part 1: Executive Technical Summary

Methyl 2,5-dimethylnicotinate (Methyl 2,5-dimethylpyridine-3-carboxylate) is a specialized pyridine derivative utilized primarily as a pharmacophore-generating intermediate in medicinal chemistry.[1] Unlike its structural analog methyl nicotinate (a known rubefacient and vasodilator), this 2,5-dimethyl substituted variant serves as a critical "linchpin" scaffold for synthesizing complex heterocyclic drugs, particularly Kinase Inhibitors (PI3K, GCN2) and Amino Acid Transporter Inhibitors (SLC6A19).

Its biological significance lies not in its direct administration, but in its ability to introduce the 2,5-dimethylpyridine or 2,5-dimethylpiperidine motifs—structural elements that govern binding affinity and selectivity in ATP-competitive pockets of enzymes.[1]

Part 2: Chemical Profile & Physicochemical Properties[2][5][6]

Property	Specification
IUPAC Name	Methyl 2,5-dimethylpyridine-3-carboxylate
CAS Number	63820-72-4
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Physical State	Colorless to pale yellow oil/low-melting solid
Solubility	Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Key Functional Groups	Pyridine nitrogen (basic), Methyl ester (electrophilic)
Storage	Inert atmosphere (N ₂ /Ar), 2–8°C

Part 3: Biological Potential & Mechanism of Action (Scaffold Analysis)[2]

While the ester itself is a precursor, the 2,5-dimethylpyridine moiety it donates is bioactive.[1] The presence of methyl groups at the C2 and C5 positions provides steric bulk that restricts conformational rotation in the active site of target proteins, enhancing selectivity.

Precursor to PI3K Inhibitors (Oncology/Immunology)

The compound is a validated starting material for Isoindolinone-based PI3K inhibitors.[1]

- Mechanism: The pyridine ring acts as a hinge-binder in the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K).[1] The C5-methyl group often displaces water molecules in the hydrophobic pocket, increasing entropic gain upon binding.[1]
- Downstream Effect: Inhibition of the PI3K/Akt/mTOR pathway leads to apoptosis in cancer cells and reduced cytokine production in immune cells.[1]

Precursor to GCN2 Inhibitors (Metabolic Stress)

Derivatives synthesized via the hydrogenation of this ester (to 2,5-dimethylpiperidine) target General Control Nonderepressible 2 (GCN2) kinase.[1]

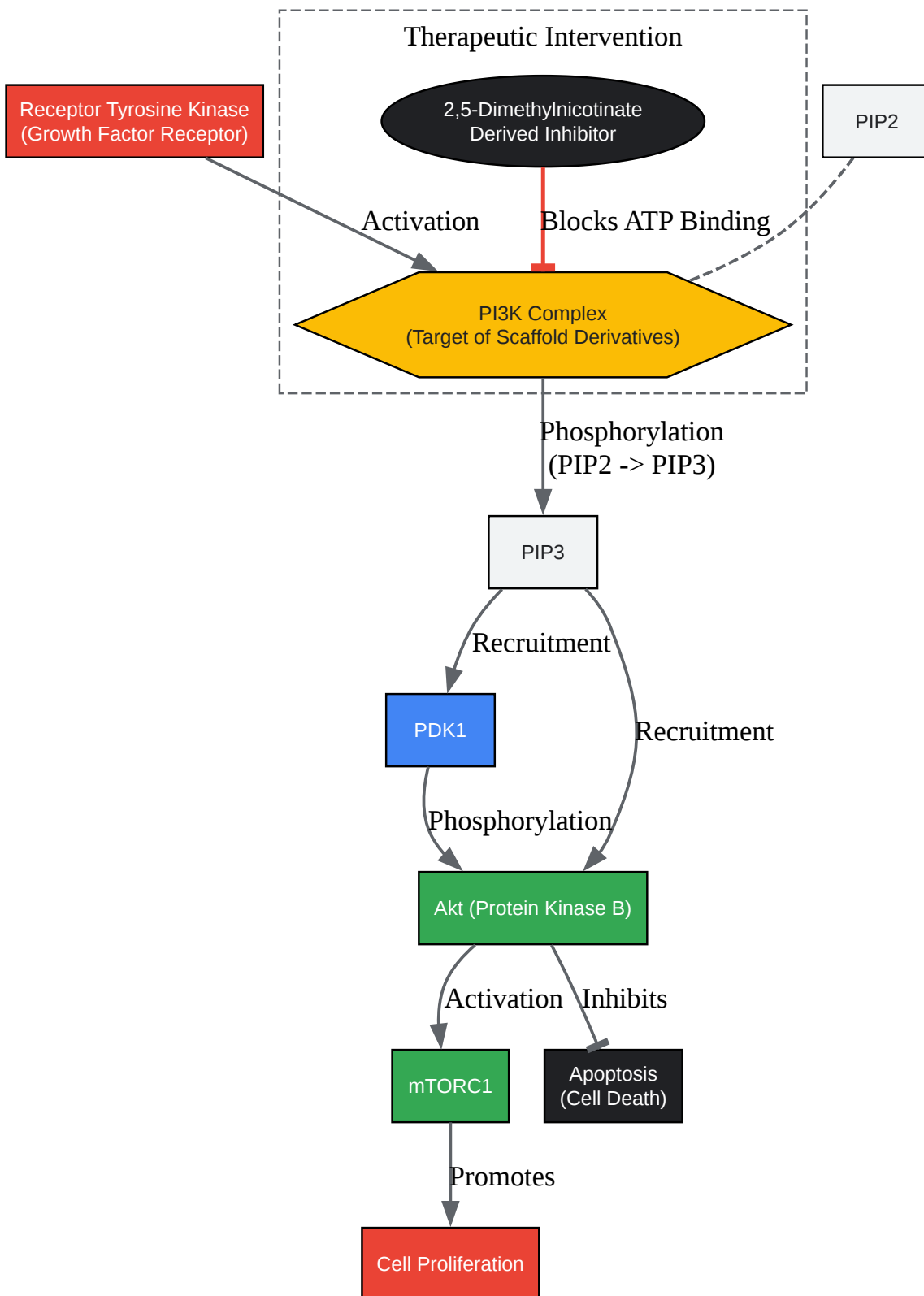
- Mechanism: GCN2 senses amino acid starvation.[1] Inhibitors derived from this scaffold block the integrated stress response (ISR), potentially enhancing the efficacy of asparaginase therapy in leukemia or treating solid tumors by preventing stress adaptation.

Precursor to SLC6A19 Inhibitors (Phenylketonuria)

- Mechanism: The scaffold is used to synthesize inhibitors of the neutral amino acid transporter B0AT1 (SLC6A19).[1][4] Inhibition prevents the reabsorption of phenylalanine in the kidney and intestine, offering a non-dietary treatment for Phenylketonuria (PKU).

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the critical PI3K/Akt pathway, which is the primary therapeutic target for drugs synthesized using the **Methyl 2,5-dimethylnicotinate** scaffold.[1]



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Caption: The PI3K/Akt signaling cascade.[5] Derivatives of **Methyl 2,5-dimethylnicotinate** act as ATP-competitive inhibitors at the PI3K node, blocking the conversion of PIP2 to PIP3 and halting downstream proliferation.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of Methyl 2,5-dimethylnicotinate (Esterification)

This protocol converts the parent acid to the methyl ester, activating it for further nucleophilic substitutions.

Reagents: 2,5-Dimethylnicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Methanol (anhydrous, solvent). Safety: Perform in a fume hood. SOCl₂ releases HCl and SO₂ gas.[1]

- Setup: Charge a dried round-bottom flask with 2,5-dimethylnicotinic acid under N₂ atmosphere.
- Solvation: Add anhydrous Methanol (10 mL/g of substrate) and cool to 0°C using an ice bath.
- Activation: Dropwise add Thionyl Chloride over 20 minutes. Exothermic reaction—monitor temperature.
- Reflux: Remove ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM).
- Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH and SOCl₂. [1]
- Neutralization: Resuspend residue in EtOAc and wash with saturated NaHCO₃ (aq) until pH ~8.
- Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Hydrogenation to (2,5-Dimethylpiperidin-3-yl)methanol

This reduction creates the saturated piperidine scaffold used in GCN2 inhibitors.[1]

Reagents: **Methyl 2,5-dimethylnicotinate**, Platinum(IV) oxide (PtO₂), HCl (3M in MeOH), Hydrogen gas (H₂).

- Preparation: Dissolve **Methyl 2,5-dimethylnicotinate** (1.0 eq) in 3M HCl/MeOH (10 eq HCl).
- Catalyst Addition: Carefully add PtO₂ (0.2 eq) under an inert argon stream.[1] Caution: PtO₂ is pyrophoric.[1]
- Hydrogenation: Purge vessel with H₂ and stir under a balloon of H₂ (1 atm) at ambient temperature for 16 hours.
- Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
- Reduction (Ester to Alcohol): Concentrate the filtrate. Redissolve the resulting piperidine ester salt in THF. Add LiAlH₄ (2.0 eq) at 0°C and stir for 2 hours.
- Quench: Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter and concentrate to yield the amino-alcohol intermediate.[1]

Part 6: References

- Synthesis of PI3K Inhibitors:
 - Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase.[1]
 - Source: World Intellectual Property Organization (WO2011087776A1).[1]
 - URL:
- GCN2 Inhibitor Development:
 - Title: Gcn2 inhibitors and uses thereof.[1][5]
 - Source: Google Patents (AU2019211485A1).[1]

- URL:
- SLC6A19 (B0AT1) Inhibitors for PKU:
 - Title: Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.[1]
 - Source: World Intellectual Property Organization (WO2025006827A1).[1]
 - URL:
- Compound Identification:
 - Title: **Methyl 2,5-dimethylnicotinate** (CAS 63820-72-4) Entry.[1][2][3][6][7]
 - Source: BLD Pharm / PubChem.[1]
 - URL:[Link]

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- [3. angenesci.com \[angenesci.com\]](#)
- [4. WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias - Google Patents \[patents.google.com\]](#)
- [5. WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase - Google Patents \[patents.google.com\]](#)
- [6. 63820-72-4|Methyl 2,5-dimethylnicotinate|BLD Pharm \[bldpharm.com\]](#)
- [7. ;63820-72-4;C9H11NO2;165.19; \[rrkchem.com\]](#)

- To cite this document: BenchChem. ["Methyl 2,5-dimethylnicotinate" potential biological activities]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3148179/docs#methyl-2-5-dimethylnicotinate-potential-biological-activities\]](https://www.benchchem.com/product/b3148179/docs#methyl-2-5-dimethylnicotinate-potential-biological-activities)

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